(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one
描述
属性
IUPAC Name |
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(9-6-14-4-2-1-3-5-14)18-12-10-16(11-13-18)15-7-8-15/h1-6,9H,7-8,10-13H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJMZXFLSROMSR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one, a member of the chalcone family, has garnered interest due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on available data, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a chalcone framework, which includes a conjugated ketone-double bond system. Chalcones typically exhibit a range of reactivity due to the presence of the enone system, allowing for various chemical transformations. The molecular formula for (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one is C18H22N2O, with a molecular weight of 290.38 g/mol.
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial effects. Preliminary studies indicate that derivatives can inhibit the growth of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results imply that (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-one could possess antimicrobial properties worthy of further exploration.
The biological activity of chalcones is often attributed to their ability to modulate multiple signaling pathways:
- Apoptosis Induction : Many chalcones trigger apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins.
- Antioxidant Activity : They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : Chalcones may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
Research has highlighted the potential applications of chalcone derivatives in treating various diseases:
- Antiepileptic Effects : A study on related compounds showed promising results in reducing seizure activity in animal models, suggesting that similar derivatives might be explored for epilepsy treatment.
- Neuroprotective Properties : Some chalcones have been reported to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
相似化合物的比较
Structural Features and Substituent Effects
The target compound’s 4-cyclopropylidenepiperidinyl group distinguishes it from other chalcones. This moiety likely influences its lipophilicity, solubility, and steric interactions compared to analogs with simpler substituents. Key analogs include:
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one
- Substituents: 4-aminophenyl (R1), phenyl (R2).
- Activity : Exhibits moderate cytotoxicity against HeLa cells (IC50 = 22.75 ± 19.13 μg/mL) but is less potent than cisplatin (14.96 ± 1.08 μg/mL) .
- Mechanism: The amino group may enhance hydrogen bonding with biological targets, though its electron-donating nature could reduce electrophilicity at the α,β-unsaturated ketone, a critical site for Michael addition-mediated activity.
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one
- Substituents : Pyrrole-benzoyl hybrid (R1), phenyl (R2).
- Properties : High lipophilicity (logP > 5) but complies with Lipinski’s Rule of Five, suggesting oral bioavailability .
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Substituents : 4-chlorophenyl (R1), 4-methylphenyl (R2).
- Properties : The electron-withdrawing chlorine and methyl groups may enhance stability and π-π stacking interactions .
Target Compound
- Substituents : Cyclopropane-fused piperidine (R1), phenyl (R2).
- Piperidine’s basic nitrogen could enhance solubility in acidic environments (e.g., lysosomes).
Physicochemical Properties
| Compound | logP | Water Solubility | Bioavailability Predictions |
|---|---|---|---|
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | ~3.5* | Moderate | Likely compliant with Lipinski’s rules |
| (E)-1-(3-Benzoyl-4-phenylpyrrol-1-yl)-3-phenylprop-2-en-1-one | >5 | Low | High membrane permeability |
| Target Compound | ~4.5† | Moderate (predicted) | Enhanced CNS penetration due to piperidine |
*Estimated using fragment-based methods. †Predicted using computational tools (e.g., SwissADME).
常见问题
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one
Basic: What synthetic methodologies are recommended for preparing (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. A typical protocol involves reacting 4-cyclopropylidenepiperidine-1-carbaldehyde with acetophenone in the presence of a base (e.g., NaOH or KOH) in ethanol or methanol under reflux. Optimization includes:
- Base concentration : 2–5% aqueous NaOH to drive enolate formation.
- Solvent selection : Ethanol balances reactivity and solubility for aromatic ketones.
- Reaction monitoring : TLC or HPLC to track enone formation.
Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the (E)-isomer predominantly due to thermodynamic stability .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons). The cyclopropylidene and piperidine protons appear as distinct multiplet clusters.
- IR spectroscopy : Identify the α,β-unsaturated ketone (C=O stretch ~1650–1700 cm⁻¹; C=C ~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns specific to the cyclopropane-piperidine moiety.
- UV-Vis : π→π* transitions of the enone system (~300–350 nm) .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electrostatic potential (ESP) : Identify nucleophilic (enone oxygen) and electrophilic (vinyl carbons) sites.
- Frontier molecular orbitals (HOMO/LUMO) : Quantify energy gaps to predict charge-transfer interactions (e.g., with biological targets).
- Thermochemical data : Calculate bond dissociation energies (BDE) to assess stability under reactive conditions.
Validation against experimental UV-Vis and XRD geometries ensures accuracy .
Advanced: How to resolve discrepancies between experimental and computational molecular geometries?
Answer:
- XRD refinement : Use SHELXL (for small molecules) to refine crystal structures, accounting for anisotropic displacement parameters .
- Overlay analysis : Compare DFT-optimized geometries with XRD coordinates (e.g., RMSD < 0.1 Å for backbone atoms).
- Torsional angle adjustments : Modify dihedral angles in computational models to match experimental conformers, particularly for the cyclopropylidene-piperidine junction .
Advanced: What experimental strategies elucidate the compound’s mechanism in modulating microRNAs (e.g., miR-18a)?
Answer:
- In vitro models : Treat cancer cell lines (e.g., MCF-7) and quantify miR-18a via RT-qPCR.
- Target validation : Use luciferase reporters with miR-18a binding sites in the 3’UTR of target genes (e.g., Dicer1).
- Pathway analysis : Western blotting for proteins downstream of miR-18a (e.g., MMP-9) to correlate phenotypic changes .
Advanced: Which crystallographic tools are optimal for structure determination?
Answer:
- Data collection : Bruker SMART CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : SHELXT for phase problem resolution via direct methods.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
- Visualization : WinGX/ORTEP for ellipsoid plots and packing diagrams .
Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?
Answer:
- Analog synthesis : Modify the cyclopropylidene (e.g., substituents on piperidine) or phenyl rings (electron-withdrawing/donating groups).
- Cytotoxicity assays : Screen analogs against cancer/normal cell lines (e.g., MTT assay) to calculate selectivity indices.
- Molecular docking : Simulate interactions with HIF-1α or DNA using AutoDock Vina, guided by DFT-derived ESP maps .
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